Cas no 1082579-97-2 (2-1-(2-methylpropyl)-1H-1,3-benzodiazol-2-ylethan-1-amine)
2-1-(2-methylpropyl)-1H-1,3-benzodiazol-2-ylethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-1-(2-methylpropyl)-1H-1,3-benzodiazol-2-ylethan-1-amine
- 2-[1-(2-methylpropyl)benzimidazol-2-yl]ethanamine
- 1H-Benzimidazole-2-ethanamine, 1-(2-methylpropyl)-
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- Inchi: 1S/C13H19N3/c1-10(2)9-16-12-6-4-3-5-11(12)15-13(16)7-8-14/h3-6,10H,7-9,14H2,1-2H3
- InChI Key: NUKKCWZSLVXKNE-UHFFFAOYSA-N
- SMILES: C1(CCN)N(CC(C)C)C2=CC=CC=C2N=1
2-1-(2-methylpropyl)-1H-1,3-benzodiazol-2-ylethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-10410544-0.05g |
2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine |
1082579-97-2 | 95% | 0.05g |
$732.0 | 2023-10-28 | |
| Enamine | EN300-10410544-0.1g |
2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine |
1082579-97-2 | 95% | 0.1g |
$767.0 | 2023-10-28 | |
| Enamine | EN300-10410544-0.25g |
2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine |
1082579-97-2 | 95% | 0.25g |
$801.0 | 2023-10-28 | |
| Enamine | EN300-10410544-0.5g |
2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine |
1082579-97-2 | 95% | 0.5g |
$836.0 | 2023-10-28 | |
| Enamine | EN300-10410544-1.0g |
2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine |
1082579-97-2 | 1g |
$871.0 | 2023-06-10 | ||
| Enamine | EN300-10410544-2.5g |
2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine |
1082579-97-2 | 95% | 2.5g |
$1707.0 | 2023-10-28 | |
| Enamine | EN300-10410544-5.0g |
2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine |
1082579-97-2 | 5g |
$2525.0 | 2023-06-10 | ||
| Enamine | EN300-10410544-10.0g |
2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine |
1082579-97-2 | 10g |
$3746.0 | 2023-06-10 | ||
| Enamine | EN300-10410544-1g |
2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine |
1082579-97-2 | 95% | 1g |
$871.0 | 2023-10-28 | |
| Enamine | EN300-10410544-5g |
2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine |
1082579-97-2 | 95% | 5g |
$2525.0 | 2023-10-28 |
2-1-(2-methylpropyl)-1H-1,3-benzodiazol-2-ylethan-1-amine Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on 2-1-(2-methylpropyl)-1H-1,3-benzodiazol-2-ylethan-1-amine
Introduction to 2-1-(2-methylpropyl)-1H-1,3-benzodiazol-2-ylethan-1-amine (CAS No. 1082579-97-2)
2-1-(2-methylpropyl)-1H-1,3-benzodiazol-2-ylethan-1-amine (CAS No. 1082579-97-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of benzodiazepines, which are widely studied for their diverse biological activities and therapeutic potential. The unique structure of this compound, characterized by its benzodiazepine core and alkyl substituents, makes it an intriguing subject for both academic research and pharmaceutical development.
The chemical structure of 2-1-(2-methylpropyl)-1H-1,3-benzodiazol-2-ylethan-1-amine is defined by its benzodiazepine ring system fused with a pyrrole ring, and the presence of a methylpropyl substituent on the ethylamine side chain. This structural arrangement confers specific pharmacological properties that differentiate it from other benzodiazepines. Recent studies have highlighted the importance of these structural features in modulating the compound's interactions with various biological targets, including neurotransmitter receptors and ion channels.
In the context of medicinal chemistry, 2-1-(2-methylpropyl)-1H-1,3-benzodiazol-2-ylethan-1-amine has been investigated for its potential as a novel therapeutic agent. Research has shown that this compound exhibits significant affinity for the GABAA receptor, a key target for many anxiolytic and sedative drugs. The interaction with the GABAA receptor is thought to underlie its anxiolytic and sedative effects, making it a promising candidate for the treatment of anxiety disorders and insomnia.
Beyond its anxiolytic properties, 2-1-(2-methylpropyl)-1H-1,3-benzodiazol-2-ylethan-1-amine has also been explored for its potential anticonvulsant activity. Preclinical studies have demonstrated that this compound can effectively reduce seizure activity in animal models of epilepsy. The mechanism behind this anticonvulsant effect is believed to involve modulation of GABAA receptor function, as well as potential interactions with other ion channels and neurotransmitter systems.
The pharmacokinetic profile of 2-1-(2-methylpropyl)-1H-1,3-benzodiazol-2-ylethan-1-amine is another critical aspect of its evaluation as a potential drug candidate. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed following oral administration and has a moderate half-life, which may contribute to its suitability for chronic dosing regimens. Additionally, the compound's low toxicity profile in preclinical models suggests that it may have a favorable safety margin.
Recent advancements in computational chemistry and molecular modeling have further enhanced our understanding of the structure-function relationships in 2-1-(2-methylpropyl)-1H-1,3-benzodiazol-2-ylethan-1-amine. These tools have been instrumental in predicting the compound's binding modes to various receptors and identifying key structural features that contribute to its biological activity. For instance, molecular docking studies have revealed that the methylpropyl substituent plays a crucial role in stabilizing the interaction with the GABAA receptor, while the benzodiazepine core provides essential binding affinity.
The therapeutic potential of 2-1-(2-methylpropyl)-1H-1,3-benzodiazol-2-ylethan-1-am ine extends beyond traditional benzodiazepine applications. Emerging research suggests that this compound may also have neuroprotective properties. Studies have shown that it can reduce oxidative stress and inflammation in neuronal cells, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings open up new avenues for exploring the compound's use in neuroprotection and disease modification.
In conclusion, 2-1-(2-methylpropyl)-1H-1,3-benzodiazol - 2 - ylethan - 1 - amine (CAS No. 108 2579 - 97 - 2) represents a promising molecule with diverse biological activities and therapeutic potentials. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. As ongoing studies continue to unravel its mechanisms of action and clinical applications, this compound holds significant promise for addressing unmet medical needs in areas such as anxiety disorders, epilepsy, and neurodegenerative diseases.
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